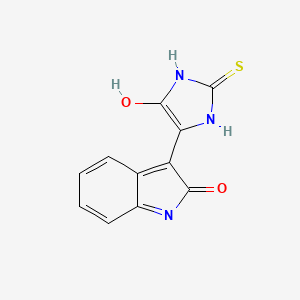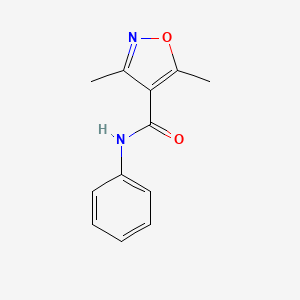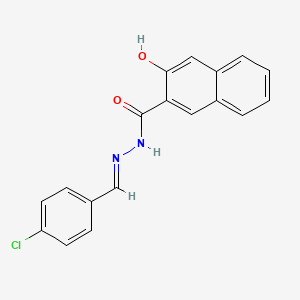![molecular formula C21H20N4O3 B5525688 N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide is a synthetic organic compound characterized by the presence of both imidazole and benzoxazole rings. These functional groups confer on the molecule a range of chemical properties and reactivities that make it of interest in various fields of chemical research and application.
Synthesis Analysis
The synthesis of compounds akin to N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide often involves multi-step chemical processes that may include the coupling of imidazole and benzoxazole moieties with other organic fragments. For instance, the synthesis of related compounds has been reported through methods such as reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO solvent, demonstrating the complexity and specificity required in synthesizing such molecules (Bhaskar et al., 2019).
Aplicaciones Científicas De Investigación
Fluorophores and Photophysical Properties
This compound is structurally related to molecules studied for their potential as blue-emitting fluorophores. Research in this area focuses on the synthesis of novel fluorescent compounds with specific photophysical properties. These compounds are evaluated for their absorption, emission, quantum yields, and dipole moments in various solvents. Their stability and potential applications in materials science, such as in OLED technology or as fluorescent markers, are of particular interest (Padalkar et al., 2015).
Antioxidative and Antiproliferative Activities
Compounds with structural similarities have been synthesized and assessed for their antioxidative and antiproliferative activities. These studies involve evaluating the synthesized molecules' capability to inhibit the growth of human cancer cells and their antioxidant capacity through assays like DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. Such research highlights the potential therapeutic applications of these molecules in treating cancer and oxidative stress-related diseases (Cindrić et al., 2019).
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored, with some molecules exhibiting favorable activity against various bacterial strains. This research avenue aims to develop new antimicrobial agents that can be used to combat resistant bacterial infections, highlighting the importance of such compounds in pharmaceutical applications (Wang et al., 2012).
Synthesis and Characterization
Research also delves into the synthesis methodologies and characterization of these compounds, aiming to improve the efficiency of synthetic routes and understand their structural properties through techniques like NMR, IR spectroscopy, and X-ray crystallography. This foundational work is crucial for the development of further applications in materials science and medicinal chemistry (Bhaskar et al., 2019).
Electrophysiological Activity
Compounds bearing the imidazolyl moiety have been studied for their cardiac electrophysiological activity, specifically as selective class III agents. This research demonstrates the potential of these compounds in developing treatments for arrhythmias, showcasing the diverse therapeutic applications that such molecular structures can offer (Morgan et al., 1990).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-27-17-5-2-4-16(12-17)21-24-18-7-6-15(13-19(18)28-21)20(26)23-8-3-10-25-11-9-22-14-25/h2,4-7,9,11-14H,3,8,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTGTVFQQBYAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)
![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)


![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)
![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
